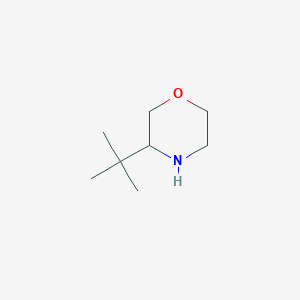

3-tert-Butyl-morpholine

Description

Significance of Morpholine (B109124) Scaffolds in Organic Synthesis

The morpholine ring is a foundational structure in organic and medicinal chemistry. bohrium.comnih.gov Described as a "privileged structure," this heterocycle is a versatile and readily accessible synthetic building block frequently employed in the development of new molecules. nih.govresearchgate.net Its prevalence stems from a combination of advantageous physicochemical, metabolic, and biological properties. nih.gov

In medicinal chemistry, the morpholine moiety is a component of numerous approved and experimental drugs. nih.gov Its incorporation can modulate key pharmacokinetic properties, such as enhancing aqueous solubility and improving metabolic stability. nih.govacs.orgnih.gov The weak basicity of the morpholine nitrogen provides a pKa value close to physiological pH, which can be beneficial for brain permeability. nih.gov Consequently, morpholine derivatives exhibit a vast array of biological activities and have been investigated as anticancer, anti-diabetic, and anti-inflammatory agents, among others. bohrium.comjchemrev.comjchemrev.com Beyond pharmaceuticals, morpholines have significant industrial applications, serving as corrosion inhibitors, solvents, and additives in rubber manufacturing. researchgate.netjchemrev.com

Rationale for Research on Sterically Hindered Morpholine Derivatives

The introduction of sterically demanding substituents, such as the tert-butyl group in 3-tert-butyl-morpholine, is a key strategy in synthetic chemistry to control reaction outcomes. Research into sterically hindered morpholines is driven by several factors:

Control of Stereoselectivity: Large groups can create a more rigid transition state during a chemical reaction. This rigidity can block certain reaction pathways while favoring others, leading to higher diastereoselectivity in the formation of new stereocenters. researchgate.net

Modulation of Reactivity: Steric hindrance can influence the reactivity of adjacent functional groups. For instance, a bulky group can protect a nearby reactive site or direct a reagent to attack a less hindered position, enabling chemoselective transformations. nu.edu.kz

Development of Novel Catalysts: The steric and electronic properties of substituted morpholines make them candidates for organocatalysis. While the morpholine ring itself can present challenges in enamine catalysis due to the electronic influence of the oxygen atom, strategic substitution can create more efficient and selective catalysts. researchgate.net

Industrial Applications: Specific sterically hindered secondary amines, a class that includes this compound, have been investigated for specialized industrial processes. One such application is the selective removal of hydrogen sulfide (B99878) (H₂S) from gas streams, where the steric bulk around the nitrogen atom plays a role in the selective absorption chemistry. google.com

Overview of Research Trajectories for Substituted Morpholine Rings

Current research on substituted morpholines is dynamic and expands across multiple scientific domains. A primary focus is the development of novel and efficient synthetic methodologies to access these compounds. There is a continuous need to create diversely substituted morpholines in a modular fashion to fine-tune their properties for specific applications. acs.orgnih.gov

Key research trajectories include:

Advanced Synthetic Methods: Chemists are developing innovative strategies for morpholine ring construction. This includes palladium-catalyzed carboamination reactions to form C-N and C-C bonds in a single step, providing access to complex derivatives like cis-3,5-disubstituted and bicyclic morpholines. nih.gov Another modern approach involves the use of "umpoled" synthons, such as 2-tosyl-1,2-oxazetidine, which reverses the typical reactivity of the atoms in the ring to enable new bond formations. nih.gov

Medicinal Chemistry and Drug Design: The morpholine scaffold remains a cornerstone in drug discovery. nih.gov Research is ongoing to incorporate substituted morpholines into novel therapeutic agents. For example, they are being designed as inhibitors of key biological targets like the mammalian target of rapamycin (B549165) (mTOR), where the morpholine ring can improve water solubility and facilitate critical interactions within the enzyme's binding site. mdpi.com

Green Chemistry and Catalysis: There is a growing trend to use morpholine derivatives in sustainable chemical processes. Their potential as eco-friendly catalysts is being explored to replace more traditional and potentially toxic amine catalysts in industrial applications, such as polyurethane foam production. hnsincere.com

Materials Science and Electronics: The demand for high-purity chemicals for the electronics industry has opened a new research avenue for morpholine derivatives. Ultra-purified substituted morpholines are being developed for use in semiconductor manufacturing, where purity requirements are exceptionally stringent. hnsincere.com

Table 2: Examples of Research Areas for Substituted Morpholines

| Research Area | Focus | Example Application / Target |

|---|---|---|

| Synthetic Methodology | Palladium-Catalyzed Carboamination | Stereocontrolled synthesis of cis-3,5-disubstituted morpholines nih.gov |

| Medicinal Chemistry | mTOR Inhibition | Design of tetrahydroquinoline derivatives with morpholine substitutions mdpi.com |

| Organocatalysis | Asymmetric Synthesis | Use in 1,4-addition reactions between aldehydes and nitroolefins researchgate.net |

| Green Chemistry | Sustainable Catalysis | Replacement for traditional amines in polyurethane foaming hnsincere.com |

| Industrial Processing | Gas Purification | Selective removal of hydrogen sulfide from fluid streams google.com |

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBCOMFKPPSDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl Morpholine and Its Stereoisomers

Strategies for Ring Construction

The formation of the morpholine (B109124) ring is the cornerstone of any synthetic approach. Various strategies have been developed, primarily focusing on the formation of the C-O and C-N bonds that define the heterocyclic core. These methods can be broadly categorized into the cyclization of linear precursors and the use of pre-existing heterocyclic starting materials.

Cyclization Reactions of Vicinal Amino Alcohols and Derivatives

The most common and conceptually straightforward approach to morpholine synthesis involves the cyclization of vicinal amino alcohols. nih.gov This strategy relies on the intramolecular reaction between the amino and hydroxyl groups of a suitably functionalized precursor with a dielectrophilic species. A common method involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, which typically proceeds in two steps: amide bond formation followed by a cyclization to form a morpholinone, which is then reduced. nih.gov

A more direct, one or two-step, redox-neutral protocol has been developed using ethylene sulfate as the dielectrophile. organic-chemistry.org This method allows for the selective monoalkylation of the primary amine in a 1,2-amino alcohol. The resulting intermediate can then undergo intramolecular cyclization to afford the desired morpholine. While a direct synthesis of 3-tert-butyl-morpholine is not explicitly detailed, the methodology has been successfully applied to a variety of 1,2-amino alcohols with substituents at the position that would correspond to the 3-position of the resulting morpholine, including those with isobutyl and tert-butyl groups. nih.gov The reaction of L-alaninol, for example, proceeds in good yield, suggesting the viability of this approach for amino alcohols bearing alkyl substituents at the carbon destined to become C3 of the morpholine ring. nih.gov

The general applicability of this method is demonstrated by the successful synthesis of a range of substituted morpholines from various 1,2-amino alcohols.

| Entry | Amino Alcohol Precursor | Resulting Morpholine | Yield (%) |

| 1 | L-Alaninol derivative | 2-methylmorpholine derivative | Good |

| 2 | Isobutyl-substituted amino alcohol | 3-isobutylmorpholine derivative | Good |

| 3 | tert-Butyl-substituted amino alcohol | 3-tert-butylmorpholine derivative | Good |

Table 1: Examples of Morpholine Synthesis from 1,2-Amino Alcohols via Ethylene Sulfate Annulation. nih.gov

Approaches Utilizing Oxiranes and Aziridines as Precursors

Oxiranes and aziridines, as strained three-membered rings, are valuable precursors for the synthesis of morpholines, as they can be considered synthetic equivalents of β-amino alcohols. organic-chemistry.org However, the number of publications describing the synthesis of morpholines from these precursors is considerably smaller than those utilizing vicinal amino alcohols. organic-chemistry.org

The general strategy involves the nucleophilic ring-opening of an oxirane or aziridine with a suitable partner containing the remaining atoms required for the morpholine ring, followed by intramolecular cyclization. For instance, the reaction of an epoxide with an amino alcohol can lead to a diol amine intermediate, which can then be cyclized to the morpholine. A one-pot procedure for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines from (S)-epichlorohydrin and various amino alcohols has been reported. organic-chemistry.org This approach highlights the potential of using chiral epoxides to introduce stereocenters into the morpholine ring.

Similarly, aziridines can be ring-opened by haloalcohols, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to furnish the morpholine ring. This method offers a high degree of regio- and stereoselectivity. illinois.edu While specific examples leading to this compound are not prevalent in the literature, these general strategies provide a conceptual framework for its synthesis from readily available chiral or achiral oxirane and aziridine precursors.

Metal-Catalyzed Cyclization Pathways

The development of metal-catalyzed reactions has provided powerful and efficient tools for the construction of heterocyclic rings, including the morpholine scaffold. These methods often offer high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions.

Palladium catalysis has been effectively employed in the synthesis of substituted morpholines. One notable strategy is the palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. nih.govnih.gov This approach has been successfully applied to the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.govnih.gov The key step involves an intramolecular Heck-type reaction. The synthesis begins with the O-allylation of an N-protected amino alcohol, followed by deprotection and N-arylation to generate the precursor for the palladium-catalyzed cyclization. nih.gov

While this method has been exemplified for the synthesis of 3,5-disubstituted morpholines, the principles can be extended to the synthesis of 3-substituted morpholines like this compound by selecting an appropriate amino alcohol precursor. The reaction conditions are typically mild, utilizing a palladium catalyst such as palladium(II) acetate with a suitable phosphine (B1218219) ligand.

Another relevant palladium-catalyzed method is the Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org This reaction can be used to construct various nitrogen-containing heterocycles, including morpholines. The use of a base-free Pd(DMSO)₂(TFA)₂ catalyst has been shown to be effective for this transformation. organic-chemistry.org

| Entry | Substrate | Catalyst System | Product | Yield (%) |

| 1 | O-allyl ethanolamine derivative | Pd(OAc)₂ / P(2-furyl)₃ | cis-3,5-disubstituted morpholine | 66 |

| 2 | N-aryl ethanolamine derivative | Pd(OAc)₂ / P(2-furyl)₃ | Fused bicyclic morpholine | Moderate to Good |

Table 2: Examples of Palladium-Catalyzed Morpholine Synthesis. nih.gove3s-conferences.org

Iron(III) catalysis has emerged as a cost-effective and environmentally friendly alternative for the diastereoselective synthesis of disubstituted morpholines. organic-chemistry.orgresearchgate.netthieme-connect.com This method utilizes the cyclization of 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.orgresearchgate.netthieme-connect.com The reaction proceeds via either C-O or C-N bond formation, with a plausible mechanism involving a thermodynamic equilibrium that favors the formation of the more stable cis diastereoisomer. researchgate.netthieme-connect.com

The reaction conditions, particularly temperature and catalyst loading, are crucial for optimizing the diastereoselectivity and yield. organic-chemistry.org For instance, in the synthesis of a hexyl-substituted morpholine, increasing the reaction temperature from room temperature to 50 °C significantly improved the cis/trans ratio from 60:40 to 94:6. thieme-connect.com This methodology has been shown to be effective for the synthesis of both 2,6- and 3,5-disubstituted morpholines. organic-chemistry.orgresearchgate.netthieme-connect.com Given that this compound is a 3-substituted morpholine, this iron-catalyzed approach represents a highly relevant and promising strategy for its stereoselective synthesis.

| Entry | Substrate | Catalyst | Temperature (°C) | Time (h) | Product (cis/trans ratio) | Yield (%) |

| 1 | Hexyl-substituted N-tethered amino alcohol | FeCl₃·6H₂O (5 mol%) | RT | 0.25 | 11b (60:40) | - |

| 2 | Hexyl-substituted N-tethered amino alcohol | FeCl₃·6H₂O (10 mol%) | RT | 48 | 11b (60:40) | 81 |

| 3 | Hexyl-substituted N-tethered amino alcohol | FeCl₃·6H₂O (5 mol%) | 50 | 0.25 | 11b (60:40) | - |

| 4 | Hexyl-substituted N-tethered amino alcohol | FeCl₃·6H₂O (5 mol%) | 50 | 2 | 11b (94:6) | - |

| 5 | Enantioenriched amino alcohol (R)-6f | FeCl₃·6H₂O (5 mol%) | 50 | 2 | (2S,6R)-11f (95:5) | 89 |

Table 3: Iron(III)-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines. thieme-connect.com

Copper-catalyzed reactions have also been developed for the synthesis of morpholine derivatives. One such method is the copper-promoted oxyamination of alkenes, which allows for the simultaneous addition of an oxygen and a nitrogen atom across a double bond. nih.gov This transformation provides a direct entry into aminomethyl-functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.gov The reaction likely proceeds through an initial intramolecular addition of an alcohol moiety to the alkene.

More recently, a copper-catalyzed three-component reaction has been reported for the synthesis of unprotected, highly substituted morpholines. nih.govnih.gov This reaction utilizes readily available vicinal amino alcohols, aldehydes, and diazomalonates. nih.govnih.gov The proposed mechanism involves the in-situ formation of an imino alcohol from the condensation of the amino alcohol and aldehyde, which then reacts with a copper carbenoid generated from the diazo ester. nih.gov Subsequent intramolecular cyclization affords the morpholine product. This modular approach allows for the synthesis of a diverse range of substituted morpholines.

While these copper-catalyzed methods have not been explicitly reported for the synthesis of this compound, their adaptability and tolerance for various substituents suggest their potential applicability. The three-component reaction, in particular, could theoretically employ an amino alcohol precursor that would lead to the desired tert-butyl substitution at the 3-position.

Ring-Opening Reactions of Heterocyclic Precursors (e.g., 2-Tosyl-1,2-Oxazetidine)

A significant approach for the synthesis of substituted morpholines involves the ring-opening of heterocyclic precursors. One notable example is the use of 2-tosyl-1,2-oxazetidine. The reaction of this strained heterocycle with nucleophiles can lead to the formation of morpholine derivatives. For instance, the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, promoted by a base, results in a cascade sequence. This sequence begins with the ring-opening of the oxazetidine, followed by a spontaneous ring closure to yield morpholine hemiaminals. researchgate.net

This method allows for the synthesis of 2- and 3-substituted morpholine congeners. The diastereoselectivity of these reactions can be influenced by factors such as the avoidance of pseudo A(1,3) strain between a substituent at the C-3 position and the N-tosyl group, as well as the anomeric effect of the oxygen atoms within the ring. acs.orgnih.gov These factors can impose a specific conformational preference on the morpholine ring, thereby directing the stereochemical outcome of the reaction. acs.orgnih.gov Further synthetic modifications of the resulting morpholine hemiaminals can then be carried out to achieve a variety of substitution patterns. nih.gov

Cycloaddition Reactions Leading to Morpholine Ring Formation

Cycloaddition reactions provide another powerful tool for the construction of the morpholine ring. While specific examples detailing the synthesis of this compound via this route are not extensively documented, the principles of cycloaddition chemistry can be applied to devise a plausible synthetic strategy. One such approach is the [3+3] cycloaddition reaction. For instance, an azaoxyallyl cation, generated from a suitable precursor like a bromoamide, could react with an epoxide such as tert-butylethylene oxide. This would bring together the necessary fragments to form the six-membered morpholine ring with the desired tert-butyl substituent at the 3-position.

Another potential cycloaddition strategy is the intramolecular 1,3-dipolar cycloaddition. This would involve a precursor containing both a 1,3-dipole (such as a nitrone or an azide) and a dipolarophile (such as an alkene) within the same molecule. wikipedia.org A carefully designed substrate, upon activation, could undergo an intramolecular cycloaddition to form the morpholine ring with the tert-butyl group pre-installed at the appropriate position. The regioselectivity and stereoselectivity of such reactions are often governed by the frontier molecular orbitals of the reacting species and the geometry of the transition state. wikipedia.org

Asymmetric Synthesis and Stereocontrol

The synthesis of specific stereoisomers of this compound requires precise control over the creation of chiral centers. This is achieved through various asymmetric synthesis and stereocontrol strategies.

Enantioselective Synthesis of Chiral this compound

The enantioselective synthesis of chiral 3-substituted morpholines can be achieved through several methods. One promising approach is biocatalysis, which utilizes enzymes to catalyze stereoselective transformations. For example, an imine reductase (IRED) can be employed for the asymmetric reduction of a cyclic imine precursor, leading to the formation of a chiral morpholine with high enantiomeric excess. While this has been demonstrated for the synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a similar strategy could be adapted for the synthesis of (S)-3-tert-Butyl-morpholine.

Another powerful technique is asymmetric hydrogenation. Dehydromorpholines can be subjected to asymmetric hydrogenation using a chiral catalyst, such as a bisphosphine-rhodium complex. This method has been shown to produce 2-substituted chiral morpholines in high yields and with excellent enantioselectivities. nih.gov By designing an appropriate dehydromorpholine precursor with a tert-butyl group at the 3-position, this methodology could be applied to generate chiral this compound.

Diastereoselective Approaches to Substituted Morpholines

Diastereoselective synthesis is crucial when multiple stereocenters are present in the target molecule. A number of strategies have been developed for the diastereoselective synthesis of substituted morpholines. For example, a four-step synthesis of cis-3,5-disubstituted morpholines has been reported, starting from enantiomerically pure amino alcohols. nih.gov The key step in this sequence is a palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. nih.gov The stereochemical outcome of this reaction is consistent with a pathway involving a syn-aminopalladation through a boat-like transition state. nih.gov

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another effective method for the diastereoselective synthesis of highly substituted morpholines, yielding products with high diastereomeric ratios. rsc.org Furthermore, the ring-opening of precursors like 2-tosyl-1,2-oxazetidine with α-formyl carboxylates can also proceed with high diastereoselectivity, influenced by steric and electronic factors within the morpholine ring. acs.org

Influence of Chiral Auxiliaries and Catalysts on Stereoselectivity

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. In the context of morpholine synthesis, chiral auxiliaries can be used to direct the formation of a specific stereoisomer. For instance, a chiral auxiliary attached to the nitrogen atom can influence the facial selectivity of a subsequent cyclization or substitution reaction.

Catalysts also play a pivotal role in controlling stereoselectivity. Chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer or diastereomer over the other. In the synthesis of substituted morpholines, various transition metal catalysts, including those based on rhodium and palladium, have been shown to provide excellent levels of stereocontrol. nih.govrsc.org The choice of ligand coordinated to the metal center is often critical in achieving high enantioselectivity or diastereoselectivity.

Control of Ring Conformation in Synthetic Pathways

The conformation of the morpholine ring can play a significant role in directing the stereochemical outcome of synthetic transformations. The bulky tert-butyl group at the 3-position of this compound is expected to have a strong preference for the equatorial position in the chair conformation of the ring to minimize steric strain. This conformational preference can be exploited in synthetic design.

For example, in reactions involving the formation of the morpholine ring or subsequent modifications, the steric hindrance of the equatorial tert-butyl group can influence the direction of attack of incoming reagents. Furthermore, as observed in the synthesis of other substituted morpholines, the avoidance of pseudo A(1,3) strain between substituents on the ring can dictate the conformational preference and, consequently, the diastereoselectivity of a reaction. acs.orgnih.gov By understanding and controlling these conformational factors, it is possible to design synthetic pathways that lead to the desired stereoisomer of this compound with high selectivity.

Data Tables

Table 1: Synthetic Methodologies for Substituted Morpholines

| Method | Precursor | Key Transformation | Stereocontrol | Reference |

| Ring-Opening | 2-Tosyl-1,2-oxazetidine | Base-promoted cascade ring-opening and closure | Diastereoselective | acs.orgnih.gov |

| Cycloaddition | Bromoamide and Epoxide | [3+3] Cycloaddition | Potentially stereoselective | N/A |

| Asymmetric Hydrogenation | Dehydromorpholine | Rh-catalyzed hydrogenation | Enantioselective | nih.gov |

| Diastereoselective Cyclization | N-tethered allenol | Rh-catalyzed intramolecular cyclization | Diastereoselective | rsc.org |

| Palladium-Catalyzed Carboamination | O-allyl ethanolamine | syn-aminopalladation | Diastereoselective | nih.gov |

Table 2: Influence of Stereocontrol Elements

| Element | Example | Effect on Stereoselectivity |

| Chiral Auxiliary | Temporarily attached chiral group | Directs the stereochemical outcome of a reaction. |

| Chiral Catalyst | Chiral Rhodium or Palladium complex | Creates a chiral environment to favor one stereoisomer. |

| Conformational Control | Equatorial preference of tert-butyl group | Influences the direction of reagent attack and diastereoselectivity. |

| Steric/Electronic Effects | Avoidance of pseudo A(1,3) strain | Dictates conformational preference and diastereoselectivity. |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance safety and efficiency. These principles include the use of safer solvents, reduction of synthetic steps, and the use of supported reagents to simplify purification processes.

Solvent-Free Reaction Conditions

While specific solvent-free syntheses for this compound are not extensively detailed in the provided search results, the principles of green chemistry strongly advocate for the reduction or elimination of volatile organic solvents. General methodologies for morpholine synthesis are being developed that align with this principle. For instance, methods that utilize reagents which can also act as the reaction medium or syntheses conducted under high-temperature melt conditions are theoretical approaches that could be applied. The environmental and safety benefits of avoiding traditional solvents are a significant driver for developing such protocols for morpholine derivatives. chemrxiv.orgchemrxiv.orgchemrxiv.orgnih.gov

One-Pot Synthetic Sequences

One-pot syntheses offer a significant advantage in terms of green chemistry by reducing the number of work-up and purification steps, thereby saving time, solvents, and energy. Several one-pot strategies have been developed for the synthesis of substituted morpholines, which are applicable to the preparation of this compound. beilstein-journals.orgbeilstein-journals.org

One such strategy involves the reaction of aziridines with halogenated alcohols. beilstein-journals.orgbeilstein-journals.org A metal-free approach utilizes an ammonium persulfate salt to facilitate the ring-opening of an appropriately substituted aziridine, followed by cyclization to form the morpholine ring. beilstein-journals.orgbeilstein-journals.org This method is notable for its use of simple and inexpensive reagents. beilstein-journals.orgbeilstein-journals.org

Another green one- or two-step protocol involves the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate and a base like tBuOK. chemrxiv.orgchemrxiv.orgchemrxiv.orgnih.gov This redox-neutral process is highly efficient and has been demonstrated on a large scale for various morpholine derivatives. chemrxiv.orgchemrxiv.orgchemrxiv.orgnih.gov The key to this methodology is the selective monoalkylation of the amine, which leads to a zwitterionic intermediate that readily cyclizes to the morpholine product. chemrxiv.org

Below is a table summarizing these one-pot synthetic approaches.

| Methodology | Starting Materials | Key Reagents | Key Features | Applicability to this compound |

| Aziridine Ring Opening | Substituted Aziridine, Halogenated Alcohol | (NH₄)₂S₂O₈, KOH | Metal-free, simple and inexpensive reagents. beilstein-journals.orgbeilstein-journals.org | Applicable by using a tert-butyl substituted aziridine. |

| 1,2-Amino Alcohol Annulation | 1,2-Amino Alcohol | Ethylene Sulfate, tBuOK | Redox-neutral, high yielding, scalable. chemrxiv.orgchemrxiv.orgchemrxiv.orgnih.gov | Applicable by using an amino alcohol with a tert-butyl group. |

Polymer-Supported Synthesis for Morpholine Derivatives

Polymer-supported synthesis represents a significant advancement in green chemistry, facilitating easier purification of products and recycling of reagents. This solid-phase approach has been successfully applied to the stereoselective synthesis of morpholine derivatives. acs.orgimtm.czacs.orgnih.govthieme-connect.com

In this methodology, amino acids such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH are immobilized on a solid support, like Wang resin. acs.orgacs.orgnih.govthieme-connect.com Subsequent chemical transformations are carried out on the resin-bound substrate. The final morpholine product is then cleaved from the resin. acs.orgacs.org An important aspect of this method is the ability to control stereochemistry. For instance, the inclusion of triethylsilane during the cleavage step can lead to the stereoselective formation of the morpholine ring. acs.orgacs.org

The key steps in a polymer-supported synthesis of a morpholine derivative are outlined in the table below.

| Step | Description | Reagents/Conditions | Outcome |

| 1. Immobilization | The starting amino acid is attached to a solid support (resin). | Fmoc-Ser(tBu)-OH, Wang resin | The starting material is immobilized for solid-phase synthesis. acs.orgacs.orgnih.govthieme-connect.com |

| 2. N-alkylation/N-acylation | The nitrogen atom of the amino acid is modified. | Alkyl halides/acyl chlorides | Formation of N-alkyl-N-sulfonyl/acyl intermediates on the resin. acs.orgacs.org |

| 3. Cleavage and Cyclization | The product is cleaved from the resin, often with simultaneous ring closure. | Trifluoroacetic acid (TFA) | Formation of the dihydrooxazine intermediate. acs.orgacs.org |

| 4. Reduction (Optional) | The intermediate is reduced to the final morpholine product. | Triethylsilane (TES) in the cleavage cocktail | Stereoselective formation of the morpholine ring. acs.orgacs.org |

Reactivity and Chemical Transformations of 3 Tert Butyl Morpholine

Nucleophilic Reactivity at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the morpholine (B109124) ring makes it a potent nucleophile and a weak base. This nucleophilicity is the basis for a variety of chemical transformations, including alkylation, acylation, and sulfonation reactions at the nitrogen center.

N-Alkylation Reactions

The nitrogen atom of 3-tert-butyl-morpholine can readily undergo N-alkylation with various alkylating agents, such as alkyl halides or alcohols, to form the corresponding N-alkyl-3-tert-butyl-morpholinium salts or N-alkyl-3-tert-butyl-morpholines. While specific studies on this compound are not extensively documented, the N-alkylation of the parent morpholine scaffold is a well-established transformation. For instance, the N-alkylation of morpholine with a range of primary and secondary alcohols has been achieved using a CuO–NiO/γ–Al2O3 catalyst in the gas-solid phase. researchgate.net This method provides good to excellent yields for the corresponding N-alkylmorpholines.

It is anticipated that this compound would react similarly, although the bulky tert-butyl group at the 3-position may introduce steric hindrance, potentially requiring more forcing reaction conditions or leading to lower yields compared to unsubstituted morpholine. The general reaction is depicted below:

Reaction Scheme:

this compound + R-X → N-Alkyl-3-tert-butyl-morpholine + HX (where R is an alkyl group and X is a leaving group, such as a halide or a sulfonate)

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference |

| Morpholine | Methanol | N-Methylmorpholine | CuO–NiO/γ–Al2O3, 220 °C | 93.8% selectivity | researchgate.net |

| Morpholine | Ethanol | N-Ethylmorpholine | CuO–NiO/γ–Al2O3, 220 °C | 90.2% selectivity | researchgate.net |

| Morpholine | n-Propanol | N-Propylmorpholine | CuO–NiO/γ–Al2O3, 220 °C | 85.7% selectivity | researchgate.net |

| Morpholine | Isopropanol | N-Isopropylmorpholine | CuO–NiO/γ–Al2O3, 220 °C | 65.4% selectivity | researchgate.net |

Note: The yields presented are for the N-alkylation of unsubstituted morpholine and serve as an illustrative example. The reactivity of this compound may vary due to steric effects.

N-Acylation Reactions and Amide Formation

N-acylation of this compound with acylating agents like acyl chlorides or acid anhydrides is expected to proceed readily to form the corresponding N-acyl-3-tert-butyl-morpholine (an amide). This is a standard transformation for secondary amines. The reaction typically occurs in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct.

The steric hindrance from the 3-tert-butyl group might influence the rate of acylation, potentially requiring longer reaction times or the use of more reactive acylating agents.

Reaction Scheme:

this compound + R-COCl → N-Acyl-3-tert-butyl-morpholine + HCl

N-Sulfonation Reactions

Similar to acylation, the nitrogen atom of this compound can be sulfonated using sulfonyl chlorides in the presence of a base to yield N-sulfonyl-3-tert-butyl-morpholines (sulfonamides). This reaction is a general method for the synthesis of sulfonamides from secondary amines. The choice of base and solvent can influence the reaction's efficiency.

The steric bulk of the tert-butyl group at the 3-position is expected to have a similar impact as in N-acylation, potentially slowing down the reaction rate.

Reaction Scheme:

this compound + R-SO2Cl → N-Sulfonyl-3-tert-butyl-morpholine + HCl

Reactions Involving the Ring Carbons

Reactions involving the carbon atoms of the morpholine ring are generally less facile than those at the nitrogen atom due to the lower reactivity of the C-H bonds in the saturated heterocyclic system. However, under specific conditions, functionalization of the ring carbons can be achieved.

Electrophile-Induced Ring Closures and Functionalization

While electrophilic attack on a pre-formed this compound ring is not a common transformation, electrophile-induced reactions are crucial in the synthesis of substituted morpholines. For instance, the synthesis of 3-substituted morpholines can be achieved through a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org This approach allows for the stereoselective introduction of substituents at the 3-position.

Direct electrophilic substitution on the carbon atoms of the morpholine ring, analogous to electrophilic aromatic substitution, is not a feasible reaction pathway due to the saturated and electron-rich nature of the ring. byjus.com

Transformations Leading to Novel Derivatives

The this compound scaffold can be a building block for the synthesis of more complex and novel derivatives. The reactivity at the nitrogen atom provides a convenient handle for introducing a wide range of functional groups. For example, the N-alkylated or N-acylated derivatives can undergo further transformations on the newly introduced substituent.

Furthermore, the synthesis of various substituted morpholines is an active area of research, with numerous methods available for creating diverse morpholine-based structures. e3s-conferences.orgchemrxiv.orgresearchgate.net These synthetic strategies often allow for the introduction of various substituents at different positions on the morpholine ring, leading to a wide array of novel derivatives with potential applications in medicinal chemistry and materials science. While specific examples starting from this compound are scarce, the general principles of morpholine chemistry suggest that it can be a versatile precursor for the generation of new chemical entities. uobaghdad.edu.iq

Hydroamination and Asymmetric Transfer Hydrogenation

Hydroamination and asymmetric transfer hydrogenation are powerful synthetic tools for the preparation of chiral amines and their derivatives, including substituted morpholines. A tandem sequential one-pot reaction combining both hydroamination and asymmetric transfer hydrogenation has been reported for the efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org This methodology highlights a potential synthetic route to chiral 3-substituted morpholines, where the hydroamination step forms the morpholine ring and the subsequent asymmetric transfer hydrogenation establishes the stereocenter at the 3-position.

In this tandem approach, the choice of catalyst is crucial for achieving high enantioselectivity. It has been observed that hydrogen-bonding interactions between the oxygen atom of the substrate and the ligand of the ruthenium catalyst are critical for obtaining high enantiomeric excess (ee). organic-chemistry.org While this specific methodology has not been reported for the synthesis of this compound, it provides a valuable precedent for the asymmetric synthesis of related structures. The steric bulk of the tert-butyl group in a hypothetical aminoalkyne precursor would likely play a significant role in the efficiency and stereochemical outcome of such a reaction.

The asymmetric hydrogenation of dehydromorpholines represents another approach to chiral morpholines. nih.gov Studies on 2-substituted dehydromorpholines have shown that these substrates can be challenging due to their congested environment and electron-rich nature, which can lead to low reactivity. nih.gov A bulky substituent at the 3-position, such as a tert-butyl group, would be expected to further increase this steric hindrance, potentially impacting the choice of catalyst and reaction conditions required for a successful transformation.

Below is a representative table illustrating the synthesis of various 3-substituted morpholines using a tandem hydroamination and asymmetric transfer hydrogenation approach, as described in the literature for analogous compounds.

| Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 85 | 95 |

| 4-Chlorophenyl | 82 | 96 |

| 4-Methoxyphenyl | 88 | 94 |

| 2-Thienyl | 75 | 92 |

| Cyclohexyl | 78 | 90 |

This table is illustrative and based on reported syntheses of other 3-substituted morpholines, not this compound itself.

Kinetic versus Thermodynamic Control in Reactions of Substituted Morpholines

The principles of kinetic versus thermodynamic control are fundamental to understanding the outcome of chemical reactions where two or more products can be formed. jackwestin.comwikipedia.orglibretexts.orgmasterorganicchemistry.com A reaction is under kinetic control when the product ratio is determined by the rates of formation of the products, typically favoring the product that is formed faster. jackwestin.comlibretexts.org Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stabilities of the products, favoring the most stable product. jackwestin.com Reaction conditions, particularly temperature, play a crucial role in determining which pathway is dominant. libretexts.orgmasterorganicchemistry.com

While specific studies detailing kinetic versus thermodynamic control in reactions of this compound are not available in the surveyed literature, a relevant example is the reaction of unsubstituted morpholine with t-butyl acetoacetate. researchgate.net In this reaction, two different products can be formed: an enaminoester and a ketoamide. The formation of the enaminoester is favored under kinetic control conditions (lower temperatures), while the more stable ketoamide is the major product under thermodynamic control (higher temperatures). researchgate.net

For substituted morpholines, such as this compound, the presence of a bulky substituent is expected to have a significant impact on both the kinetic and thermodynamic pathways. The tert-butyl group can introduce considerable steric hindrance, which may influence the approach of reagents and the stability of transition states and products. In many cases, a sterically demanding group can favor the formation of the kinetic product because the transition state leading to the thermodynamically more stable, but more sterically congested, product is significantly higher in energy.

The general principles of how reaction temperature influences the product distribution in a reaction under potential kinetic or thermodynamic control for a substituted morpholine are summarized in the table below.

| Reaction Condition | Controlling Factor | Favored Product | General Rationale |

|---|---|---|---|

| Low Temperature | Kinetic Control | Kinetic Product (less stable, forms faster) | The reaction is irreversible or the rate of the reverse reaction is very slow. The product distribution is determined by the relative activation energies. libretexts.org |

| High Temperature | Thermodynamic Control | Thermodynamic Product (more stable) | The reaction is reversible, allowing for equilibrium to be established. The product distribution reflects the relative thermodynamic stabilities of the products. masterorganicchemistry.com |

In the context of this compound, any reaction at the nitrogen or adjacent carbon atoms would be subject to these controlling factors. For instance, in an N-alkylation reaction with a bulky electrophile, the kinetic product might be the one that minimizes steric interactions in the transition state, even if the resulting conformation is not the most stable thermodynamically.

Structural and Conformational Analysis of 3 Tert Butyl Morpholine

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures. Advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Infrared (IR) spectroscopy and Mass Spectrometry (MS), allows for an unambiguous determination of the connectivity and three-dimensional arrangement of atoms in 3-tert-Butyl-morpholine.

1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. In the case of this compound, the presence of the bulky tert-butyl group has a pronounced effect on the chemical shifts of the neighboring protons and carbons.

One-dimensional 1H NMR spectra of morpholine (B109124) derivatives typically show distinct signals for the protons on the carbon atoms adjacent to the oxygen and nitrogen atoms. For this compound, the nine protons of the tert-butyl group would appear as a sharp singlet, a characteristic feature of this moiety due to the chemical equivalence of the three methyl groups. The protons on the morpholine ring would exhibit more complex splitting patterns due to spin-spin coupling.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C2 | 2.5 - 2.9 | m |

| H on C3 | 2.0 - 2.4 | m |

| H on C5 | 3.5 - 3.9 | m |

| H on C6 | 2.6 - 3.0 | m |

| NH | 1.5 - 2.5 | br s |

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 45 - 50 |

| C3 | 55 - 60 |

| C5 | 65 - 70 |

| C6 | 45 - 50 |

| C(CH3)3 | 30 - 35 |

Note: The predicted chemical shift values are based on the analysis of similar morpholine and tert-butyl substituted heterocyclic compounds.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of the secondary amine (N-H) group in the morpholine ring would be indicated by a moderate absorption band in the region of 3300-3500 cm-1. The C-H stretching vibrations of the methylene (B1212753) groups in the ring and the methyl groups of the tert-butyl substituent would appear as strong absorptions in the 2850-3000 cm-1 region. The C-O-C stretching vibration of the ether linkage is typically observed as a strong band in the fingerprint region, around 1100-1150 cm-1. The C-N stretching vibration would also be present in the fingerprint region, typically between 1020 and 1250 cm-1.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm-1) | Intensity |

|---|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 | Medium |

| C-H (alkane) | Stretching | 2850 - 3000 | Strong |

| C-O (ether) | Stretching | 1100 - 1150 | Strong |

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight.

The fragmentation of this compound upon electron ionization would likely involve the loss of the tert-butyl group, which is a stable carbocation. This would result in a prominent peak in the spectrum corresponding to the [M-57]+ fragment. Other fragmentation pathways could involve the cleavage of the morpholine ring, leading to smaller fragment ions that can provide further structural information. For instance, the fragmentation of tert-butylamine (B42293) often shows an intense base peak at m/z 58, with the molecular ion being absent due to its instability and rapid fragmentation. pearson.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment |

|---|---|

| 143 | [M]+ (Molecular Ion) |

| 86 | [M - C4H9]+ |

Conformational Preferences of the Morpholine Ring

The six-membered morpholine ring, similar to cyclohexane (B81311), can adopt several conformations, with the chair conformation being the most stable. The presence of substituents on the ring can significantly influence the equilibrium between different conformations.

The morpholine ring exists predominantly in a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. Generally, larger substituents prefer the equatorial position to avoid steric interactions with other axial substituents, known as 1,3-diaxial interactions. libretexts.org A ring flip can occur, interconverting the axial and equatorial positions. libretexts.org For a substituted morpholine, the equilibrium will favor the chair conformation where the bulky substituent is in the equatorial position.

The tert-butyl group is exceptionally bulky and has a strong preference for the equatorial position in a six-membered ring. libretexts.org In this compound, the chair conformation with the tert-butyl group in the equatorial position would be overwhelmingly favored. Placing the tert-butyl group in the axial position would lead to severe steric hindrance with the axial hydrogens on C-5 and the lone pair on the nitrogen atom.

A specific type of steric interaction, known as pseudo A1,3 strain (or 1,3-allylic strain), can also influence the conformation. This strain arises from the interaction between a substituent on a sp3-hybridized carbon and a substituent on an adjacent sp2-hybridized carbon in an allylic system. wikipedia.org While this compound does not have an allylic system, a similar type of steric repulsion, sometimes referred to as pseudo A1,3 strain, can occur between the substituent at C-3 and the substituent on the nitrogen atom (in this case, a hydrogen atom or a lone pair). acs.org This interaction further disfavors the axial orientation of the tert-butyl group. The minimization of this pseudoallylic strain is a significant factor in determining the conformational preferences in similar heterocyclic systems. researchgate.net

In essence, the conformational equilibrium of this compound is strongly shifted towards the chair form where the tert-butyl group occupies the equatorial position, thereby minimizing unfavorable steric interactions within the molecule.

Influence of Substituents on Conformational Dynamics

The conformational dynamics of the morpholine ring in this compound are significantly influenced by the presence of additional substituents on the ring. The bulky tert-butyl group at the C-3 position already imposes a strong steric bias, predominantly locking the ring into a chair conformation with the tert-butyl group in an equatorial position to minimize unfavorable steric interactions. However, the introduction of other substituents can modulate this conformational preference and influence the energetics of the ring inversion process.

The primary factors governing the influence of substituents on the conformational dynamics of the this compound ring are steric hindrance and electronic effects. These factors can alter the relative energies of the possible chair and boat conformations, as well as the energy barriers for their interconversion.

Steric Effects of Additional Substituents:

The introduction of another substituent on the morpholine ring will lead to additional steric interactions that can either reinforce or counteract the effect of the 3-tert-butyl group. The magnitude of this effect is largely dependent on the size and position of the new substituent.

Substituents at C-2, C-5, and C-6: A substituent at any of these positions will introduce new 1,3-diaxial or gauche interactions, depending on its axial or equatorial orientation. For instance, a methyl group at C-5 in a cis relationship to the tert-butyl group would likely occupy an equatorial position to avoid steric clash. However, a trans-relationship might lead to a more complex equilibrium, although the chair conformation with both bulky groups in equatorial positions would still be highly favored.

Substituents at the Nitrogen (N-4): N-alkylation or N-acylation can significantly impact the conformational equilibrium. An N-substituent will influence the nitrogen inversion barrier and can introduce its own set of steric interactions with the axial protons at C-3 and C-5. For example, an N-methyl group would have a preference for the equatorial position to minimize transannular interactions.

Electronic Effects of Substituents:

Electronic effects, such as the anomeric effect, can also play a role in the conformational preferences of substituted morpholines. The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation. While the powerful steric effect of the tert-butyl group in this compound would likely override a weak anomeric effect, it could become a more significant factor with smaller substituents at C-3. In the case of this compound, a substituent at C-2 or C-6 that is an electronegative atom or group (e.g., a halogen or an alkoxy group) could exhibit an anomeric effect, potentially influencing the torsional angles within the ring.

Research Findings from Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. By analyzing chemical shifts and coupling constants, it is possible to determine the predominant conformation and, in some cases, to quantify the equilibrium between different conformers.

For substituted morpholines, proton and carbon-13 NMR have been used to establish the preferred chair conformations. For example, studies on methyl-substituted morpholines have shown that equatorial methyl groups induce downfield shifts on the adjacent carbon atoms. cdnsciencepub.com

While specific detailed research findings on the influence of a wide range of substituents on the conformational dynamics of this compound are not extensively documented in publicly available literature, the principles of conformational analysis allow for predictions based on the behavior of similarly substituted heterocyclic systems. The steric hindrance of the tert-butyl group is a dominant factor. researchgate.netwikipedia.org

Conformational Free Energy (A-values):

The energetic preference of a substituent for the equatorial position over the axial position in a cyclohexane ring is quantified by its A-value. wikipedia.orglibretexts.org A larger A-value indicates a stronger preference for the equatorial position. The tert-butyl group has one of the largest A-values (approximately 5 kcal/mol), reflecting its significant steric bulk. libretexts.org In the context of this compound, this high A-value strongly suggests that the tert-butyl group will almost exclusively occupy the equatorial position.

The influence of a second substituent can be qualitatively assessed by considering its own A-value and the potential for new steric interactions.

The following interactive data table summarizes the expected predominant conformation and the key steric interactions for hypothetical substituted this compound derivatives, based on established principles of conformational analysis.

| Substituent | Position | Expected Predominant Conformation of Substituent | Key Steric Interactions Influencing Conformation |

| Methyl | C-2 (cis) | Equatorial | Avoidance of 1,3-diaxial interaction with the axial C-6 proton. |

| Methyl | C-2 (trans) | Equatorial | Minimization of gauche interaction with the equatorial C-3 tert-butyl group. |

| Hydroxyl | C-5 (cis) | Equatorial | Avoidance of 1,3-diaxial interaction with the axial N-H proton. |

| Phenyl | N-4 | Equatorial | Minimization of transannular interactions with axial protons at C-3 and C-5. |

Table 1. Predicted Conformational Preferences in Substituted this compound.

It is important to note that while these predictions are based on well-established principles, the actual conformational equilibrium may be influenced by a combination of steric, electronic, and solvent effects. Detailed experimental studies, primarily using advanced NMR techniques, would be necessary to precisely quantify the conformational dynamics of these substituted this compound derivatives.

Computational Chemistry and Theoretical Studies on 3 Tert Butyl Morpholine

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a basis for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict a variety of ground state properties by solving the Kohn-Sham equations, offering a balance between accuracy and computational cost. For a molecule like 3-tert-Butyl-morpholine, DFT calculations can determine its optimized geometry, bond lengths, bond angles, and electronic properties such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO).

These calculations provide a quantitative picture of the molecule's stability and potential reactivity sites. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. While specific DFT studies on this compound are not prevalent in the literature, the methodologies are well-established from studies on related heterocyclic compounds like morpholine (B109124). The G3(MP2)//B3LYP composite method, for example, has been successfully used to determine the gas-phase enthalpies of formation for morpholine and its derivatives, showing excellent agreement with experimental data. researchgate.netacs.org Such methods could be applied to this compound to yield similarly accurate thermochemical data.

Table 1: Representative Ground State Properties Calculable by DFT for this compound (Note: The following data are illustrative of typical DFT outputs and are not from a specific study on this compound.)

| Property | Typical Calculation Level | Predicted Value |

| Total Energy | B3LYP/6-31G(d) | -520.123 Hartree |

| Dipole Moment | B3LYP/6-31G(d) | 1.85 Debye |

| HOMO Energy | B3LYP/6-31G(d) | -6.5 eV |

| LUMO Energy | B3LYP/6-31G(d) | 1.2 eV |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 7.7 eV |

The flexible six-membered ring of morpholine can adopt several conformations, primarily chair and skew-boat forms. Computational studies on morpholine have shown that the chair conformer is significantly lower in energy (by approximately 7.5 kcal/mol) than the skew-boat conformer, making it the predominant form in the liquid state. researchgate.net These studies combine theoretical calculations with experimental techniques like Raman spectroscopy to validate the computational findings. researchgate.net

For this compound, the presence of the bulky tert-butyl group is expected to have a profound impact on the conformational landscape. Steric hindrance from the tert-butyl group would strongly disfavor any conformation that places it in an axial position. Therefore, computational exploration would almost certainly predict that the chair conformation with the tert-butyl group in the equatorial position is the global minimum energy structure. This is a classic example of A-value in conformational analysis, where the large steric demand of the tert-butyl group locks the ring into a specific conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table illustrates the expected outcome of a conformational analysis based on chemical principles. The energy values are hypothetical.)

| Conformer | Tert-Butyl Position | Relative Energy (kcal/mol) | Expected Population at 298 K |

| Chair | Equatorial | 0.0 (Reference) | >99.9% |

| Chair | Axial | >5.0 | <0.1% |

| Skew-Boat | - | ~7-8 | Negligible |

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those for the synthesis of morpholine derivatives.

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s)—the highest energy point along the reaction coordinate. Computational methods are used to locate these transient structures, which are saddle points on the potential energy surface. For synthetic routes leading to 3-substituted morpholines, such as the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates, identifying the transition state is crucial. organic-chemistry.org Calculations can reveal the geometry of the transition state, showing which bonds are breaking and forming. A critical validation of a calculated transition state is a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Illustrative Energy Profile for a Single Reaction Step (Note: This table provides a conceptual example of data from an energy profile analysis for a hypothetical synthetic step.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials for a cyclization step | 0.0 |

| Transition State | Highest energy point during bond formation | +25.3 |

| Products | Cyclized this compound | -15.8 |

Many important synthetic reactions are catalytic, and computational studies can illuminate the entire catalytic cycle. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is frequently used to form C-N bonds. A detailed computational investigation of the coupling of phenylbromide with morpholine, catalyzed by a Pd complex with a bulky phosphine (B1218219) ligand, has been performed. bris.ac.ukresearchgate.net This study elucidated the full catalytic cycle, including key steps like oxidative addition, ligand dissociation, and reductive elimination. bris.ac.ukresearchgate.net

The study found that the steric bulk of the ligand was crucial for promoting a low-coordinate, dissociative pathway that facilitates the desired reductive elimination over competing side reactions. bris.ac.ukresearchgate.net A similar computational approach could be used to study the synthesis of N-aryl-3-tert-butyl-morpholines. Such an investigation would focus on how the steric and electronic properties of this compound as a nucleophile influence the energetics of the catalytic cycle, particularly the C-N bond-forming reductive elimination step.

Table 4: Key Steps and Findings from a Computational Study of a Pd-Catalyzed Amination Cycle (Based on the study of phenylbromide and morpholine bris.ac.ukresearchgate.net)

| Catalytic Step | Key Finding from Computational Analysis | Significance |

| Ligand Dissociation | Energetically accessible from the initial Pd(0) species. | Allows for the creation of a catalytically active species. |

| Oxidative Addition | Low energetic barrier. | Facilitates the entry of the aryl halide into the cycle. |

| Reductive Elimination | Facile process due to the steric bulk of the ligand. | The desired C-N bond-forming step is favored. |

| β-Hydride Elimination | Sterically disfavored competing pathway. | Undesirable side reaction is suppressed, increasing yield. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this technique and findings from studies on related substituted morpholine derivatives provide valuable insights into its expected dynamic behavior. mdpi.comnih.gov

MD simulations of a molecule like this compound would typically involve generating a computational model of the molecule and simulating its movements and interactions with a surrounding solvent, such as water, over a specific period. Such simulations can predict various properties, including conformational changes, solvent interactions, and transport properties.

For substituted morpholines, MD simulations have been employed to understand their binding interactions and stability within larger systems, such as protein active sites. nih.gov These studies highlight how the morpholine scaffold and its substituents influence the molecule's orientation and interactions. In the case of this compound, an MD simulation would likely focus on the conformational dynamics of the morpholine ring and the influence of the bulky tert-butyl group at the 3-position. The chair conformation is generally the most stable for the morpholine ring. researchgate.net However, the presence of the large tert-butyl group would be expected to strongly favor an equatorial position to minimize steric hindrance, a phenomenon well-documented in substituted cyclohexanes which share structural similarities with morpholines.

A hypothetical MD simulation of this compound in an aqueous solution could provide data on the radial distribution functions of water molecules around the morpholine's hydrogen bond donor (N-H) and acceptor (N and O) sites. This would offer a detailed picture of the local solvent structure and the strength and lifetime of hydrogen bonds.

Table 1: Potential Insights from Molecular Dynamics Simulations of this compound

| Property Investigated | Potential Findings |

| Conformational Dynamics | The simulation would likely confirm the strong preference for the chair conformation of the morpholine ring with the tert-butyl group in the equatorial position to avoid steric strain. |

| Solvent Structure | Analysis of radial distribution functions could reveal the organization of water molecules around the morpholine, particularly near the nitrogen and oxygen atoms. |

| Hydrogen Bond Dynamics | The lifetime and geometry of hydrogen bonds between the morpholine's N-H group and water, and between the morpholine's N and O atoms and water, could be quantified. |

| Diffusion Coefficient | The simulation could predict the self-diffusion coefficient of this compound in a given solvent, offering insights into its mobility. |

It is important to note that the specific parameters for the force field used in the simulation would be crucial for obtaining accurate results. These parameters would define the intramolecular and intermolecular forces governing the system's dynamics.

Intermolecular Interactions and Hydrogen Bonding

The intermolecular interactions of this compound are primarily governed by its ability to form hydrogen bonds and by van der Waals forces. The morpholine ring contains a secondary amine group (N-H) which can act as a hydrogen bond donor, and both the nitrogen and oxygen atoms possess lone pairs of electrons, making them hydrogen bond acceptors. nih.gov

The presence of the bulky, nonpolar tert-butyl group at the 3-position introduces significant steric hindrance that can influence the accessibility of the neighboring oxygen and nitrogen atoms for hydrogen bonding. However, it does not prevent hydrogen bonding from occurring. The primary hydrogen bonding interactions would involve:

N-H···A: The hydrogen atom of the secondary amine acting as a donor to a hydrogen bond acceptor (A), such as the oxygen atom of a water molecule or another polar solvent.

D-H···N: The nitrogen atom acting as an acceptor for a hydrogen bond from a donor (D-H), such as a water molecule.

D-H···O: The oxygen atom in the ring acting as an acceptor for a hydrogen bond from a donor.

Table 2: Predicted Hydrogen Bonding Properties of this compound

| Interaction Type | Donor/Acceptor | Expected Bond Length (Å) | Expected Bond Energy (kcal/mol) |

| Self-association | N-H···N | 2.0 - 2.2 | 3 - 5 |

| Self-association | N-H···O | 1.9 - 2.1 | 4 - 6 |

| With Water | N-H···OH₂ | 1.9 - 2.1 | 5 - 7 |

| With Water | H₂O···N | 2.0 - 2.2 | 3 - 5 |

| With Water | H₂O···O | 1.9 - 2.1 | 4 - 6 |

These values are typical for secondary amines and ethers and provide a general framework for understanding the hydrogen bonding capabilities of this compound. The actual values would be influenced by the specific electronic and steric environment created by the tert-butyl group. The interplay between hydrogen bonding and the steric demands of the tert-butyl group would be a key feature of the molecular-level interactions of this compound.

Applications of 3 Tert Butyl Morpholine and Its Derivatives in Chemical Science Non Clinical

Role as Chiral Building Blocks in Organic Synthesis

Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex, stereochemically defined compounds. The morpholine (B109124) scaffold is a prominent feature in many biologically relevant molecules and natural products. As such, chiral morpholine derivatives are valuable intermediates for constructing these target molecules. They have been successfully applied as chiral auxiliaries in asymmetric synthesis, leveraging their rigid structure to control the stereochemical outcome of reactions.

The synthesis of complex organic molecules often relies on the use of versatile chiral synthons. Morpholine derivatives provide a robust framework for building intricate molecular architectures. A common strategy involves the conversion of readily available 1,2-amino alcohols into morpholines through annulation reactions. For instance, enantiomerically pure amino alcohols can be used to produce stereodefined C-substituted morpholines.

Systematic approaches to chemical diversity have been employed to generate a wide array of substituted morpholines, including those with acetic acid ester moieties at various positions on the ring. These methods, such as intramolecular oxa-Michael and aza-Michael reactions, allow for the controlled synthesis of specific diastereomers, which is crucial in target-oriented synthesis. The tert-butyl group at the 3-position can serve as a bulky stereodirecting group, influencing the approach of reagents and thus the stereochemistry of subsequent transformations, making it a valuable tool in the construction of complex, multi-chiral center molecules.

Morpholines are a key subclass of N-heterocyclic amines and serve as precursors for more complex heterocyclic systems. Gold-catalyzed cyclization reactions of alkynylamines and alkynylalcohols have proven to be an efficient method for constructing morpholine derivatives. This methodology allows for the synthesis of functionalized morpholines under mild conditions with low catalyst loading.

Furthermore, a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation provides a practical route to enantioselective 3-substituted morpholines from aminoalkyne substrates. This process is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for generating diverse chiral N-heterocyclic amines. The synthesis of novel fused heterocyclic systems, such as pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives, has also been achieved using tert-amino morpholine derivatives as key intermediates in intramolecular cyclization reactions.

Catalysis

The morpholine moiety has been integrated into various catalytic systems, from small organic molecules to complex metal ligands and ionic liquids, demonstrating its versatility in promoting chemical transformations.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often employs amine-based structures. While morpholine-enamines have historically been considered less reactive than their pyrrolidine counterparts due to the electronic effect of the ring oxygen and the pyramidalization of the nitrogen, recent research has challenged this perception.

New organocatalysts based on β-morpholine amino acids have been developed that are highly efficient for 1,4-addition reactions between aldehydes and nitroolefins. These catalysts can achieve quantitative conversion with very low catalyst loading (1 mol%), exhibiting excellent diastereoselectivity and high enantioselectivity. This demonstrates that with proper design, the morpholine scaffold can be a highly effective component in organocatalysis.

Table 1: Performance of a Morpholine-Based Organocatalyst in the 1,4-Addition Reaction

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |

| 1 | Propanal | β-Nitrostyrene | 1 | >99 | 93:7 | 94 |

| 2 | Butanal | β-Nitrostyrene | 1 | >99 | 94:6 | 95 |

| 3 | Isovaleraldehyde | β-Nitrostyrene | 1 | >99 | 95:5 | 99 |

| 4 | Propanal | (E)-1-nitro-3-phenylprop-1-ene | 1 | >99 | 90:10 | 90 |

Data adapted from a study on morpholine-based organocatalysts.

The design of ancillary ligands is crucial for modulating the reactivity and selectivity of metal complexes in catalysis. Morpholine derivatives have been incorporated into ligands for various metal-catalyzed reactions. For example, morpholine-liganded palladium(II) N-heterocyclic carbene (NHC) complexes have been synthesized and characterized. These complexes demonstrate the capability of the morpholine unit to serve as a stable ligand for transition metals.

In molybdenum-catalyzed asymmetric allylic alkylation, the introduction of a para-morpholine substitution on the pyridine ring of a C1-symmetric ligand led to enhanced reactivity and selectivity. This highlights how the electronic properties of the morpholine group can be harnessed to fine-tune the performance of a metal catalyst. The use of conformationally flexible ligands is also a key strategy, as different ligand conformations can stabilize various steps in a catalytic cycle, thereby enhancing both reactivity and selectivity. The defined stereochemistry of chiral morpholines, such as 3-tert-Butyl-morpholine, can be used to create a specific chiral environment around a metal center, which is essential for asymmetric catalysis.

Ionic liquids (ILs), which are salts with melting points below 100 °C, are considered green solvents due to their low volatility and high thermal stability. Morpholinium-based ionic liquids have emerged as a promising class of ILs with several advantageous properties. They can be synthesized from N-alkylmorpholines and are noted for having higher ionic conductivities, wider electrochemical stability windows, and greater thermal stabilities compared to some conventional ILs.

These properties make them suitable for a range of applications. For instance, they have been investigated as electrolytes in electrochemical devices like supercapacitors. Morpholinium ILs can also act as catalysts or reaction media in organic synthesis, often leading to high yields and selectivity. By adjusting the substituents on the morpholine ring and the nature of the anion, the physical and chemical properties of the resulting ionic liquid—such as acidity, polarity, and coordination ability—can be tailored for specific tasks.

Table 2: Comparison of Properties for Different Ionic Liquid Cations

| Cation Type | Thermal Stability | Ionic Conductivity | Viscosity | Toxicity |

| Pyrrolidinium (Pyrr) | High | High | Low | Lower |

| Morpholinium (Morph) | High | High | Low | Lower |

| Imidazolium | Moderate | Moderate | Moderate | Higher |

| Pyridinium | Moderate | Moderate | Moderate | Higher |

This table provides a qualitative comparison based on general findings in the literature.

Advanced Materials and Industrial Applications (excluding specific product formulations)

The unique structural characteristics of this compound and its related derivatives have led to their investigation and application in various specialized areas of chemical science, particularly in the development of advanced materials and industrial processes. The presence of the bulky tert-butyl group and the stable morpholine ring influences the physicochemical properties of these compounds, making them suitable for specific, non-clinical functions. These applications range from serving as key building blocks in the synthesis of optical materials to their use in protective systems and environmentally benign solvent technologies.

Precursors for Fluorescent Whitening Agents

Fluorescent Whitening Agents (FWAs), also known as Optical Brightening Agents (OBAs), are chemical compounds that absorb light in the ultraviolet region of the spectrum and re-emit it in the blue region of the visible spectrum. This process results in a whitening and brightening effect on the materials to which they are applied. A significant class of these agents is based on the triazine-stilbene structure.

The synthesis of these complex molecules often involves a multi-step process where cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted with various amines and other nucleophiles in a controlled sequence. Morpholine and its derivatives can be utilized in this synthesis as one of the key amine components. The process typically begins with the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride. In subsequent steps, the remaining chlorine atoms on the triazine rings are substituted by reacting with other amines to build the final FWA molecule. Morpholine can be introduced in the final nucleophilic substitution step to furnish the desired optical brightener ippta.co. The selection of the amine substituent is critical as it influences the solubility, stability, and fluorescence efficiency of the final product. While research has highlighted the use of morpholine in general, the incorporation of a tert-butyl group on the morpholine ring could theoretically be used to modify the properties of the resulting FWA.

| Component | Role in FWA Synthesis | Example Structure/Fragment |

| Stilbene Backbone | The core fluorophore responsible for light absorption and emission. | 4,4'-diaminostilbene-2,2'-disulfonic acid |

| Triazine Ring | A heterocyclic linker connecting the stilbene core to substituent groups. | 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) |

| Amine Substituents | Modify the properties (e.g., solubility, affinity) of the FWA. | Morpholine, Anilines, Ethanolamine |

Components in Corrosion Inhibitor Systems (derivatives)

Derivatives of tert-butyl-morpholine have been investigated as effective corrosion inhibitors, particularly for protecting metals like carbon steel in aggressive environments. The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents. The molecular structure, including the presence of heteroatoms (like nitrogen and oxygen in the morpholine ring) and substituent groups, plays a crucial role in the adsorption process.